Regiospecific Reactivity: C-7 Ester vs. C-4 Ester in Nucleophilic Aromatic Substitution
The target compound's chlorine atom at C-4 is selectively displaced by primary and secondary alkylamines to yield 4-aminopyrazolo[1,5-a]pyrazines in high yields [1]. In contrast, the analogous methyl pyrazolo[1,5-a]pyrazine-4-carboxylate regioisomer would undergo competing ester aminolysis under these conditions, as the reactive group is at the same position. This regioselectivity is critical for building kinase inhibitor libraries, where the C-7 ester serves as a stable anchor for further diversification.
| Evidence Dimension | Site-selectivity of nucleophilic substitution |
|---|---|
| Target Compound Data | Reaction with alkylamines yields 4-amino derivatives with retention of C-7 ester (yield range: 58–93%) [1] |
| Comparator Or Baseline | Methyl pyrazolo[1,5-a]pyrazine-4-carboxylate: C-4 ester would compete directly with chlorine displacement, leading to complex mixtures |
| Quantified Difference | No quantitative head-to-head data; inference based on established reactivity principles and reported yields for structurally analogous 4-chloropyrazolo[1,5-a]pyrazines [1]. |
| Conditions | Alkylamines, ethanol, room temperature to reflux [1] |
Why This Matters
For a procurement decision, this ensures the compound is the correct regioisomer for synthetic sequences requiring sequential C-4 then C-7 functionalization, avoiding costly synthetic failures.
- [1] Hrynyshyn, Ye. V. et al. Synthesis, the antibacterial and antifungal action of 4-aminopyrazolo[1,5-a]pyrazines. Journal of Organic and Pharmaceutical Chemistry 2018. DOI: 10.24959/ophcj.18.944 View Source
